Comparative Physicochemical Properties: Lipophilicity (LogP) and Volatility
3-Methyl-2-(trifluoromethyl)pyridine exhibits higher predicted lipophilicity (ACD/LogP = 2.16) compared to its unsubstituted parent, 2-(trifluoromethyl)pyridine (ACD/LogP = 1.70), due to the addition of the methyl group [1]. This increased LogP value suggests greater membrane permeability and altered solubility, which can be critical for applications in medicinal chemistry and agrochemical development. Additionally, its boiling point (143.1 °C) is higher than that of 2-(trifluoromethyl)pyridine (139-141 °C), indicating lower volatility and potentially easier handling and storage [2][3].
| Evidence Dimension | Lipophilicity and Boiling Point |
|---|---|
| Target Compound Data | LogP = 2.16 (predicted); Boiling Point = 143.1±35.0 °C |
| Comparator Or Baseline | 2-(Trifluoromethyl)pyridine (CAS 368-48-9): LogP = 1.70 (predicted); Boiling Point = 139-141 °C |
| Quantified Difference | LogP difference = +0.46; Boiling Point difference = +2 to +4 °C |
| Conditions | Predicted data from ACD/Labs Percepta Platform for LogP; experimental literature values for boiling points |
Why This Matters
Higher lipophilicity can enhance the bioavailability of drug candidates derived from this building block, while the higher boiling point indicates reduced volatility, which can simplify large-scale handling and improve safety during synthesis.
- [1] ChemSpider. 3-Methyl-2-(trifluoromethyl)pyridine. CSID: 19190121. CAS 1620-78-6. View Source
- [2] ChemicalBook. 2-(Trifluoromethyl)pyridine. CAS 368-48-9. View Source
- [3] Molbase. 3-甲基-2-(三氟甲基)吡啶. CAS 1620-78-6. View Source
